molecular formula C11H23NO2S B13642187 n-Ethyl-2-(propylsulfonyl)cyclohexan-1-amine

n-Ethyl-2-(propylsulfonyl)cyclohexan-1-amine

Cat. No.: B13642187
M. Wt: 233.37 g/mol
InChI Key: FLGZUUGHVBSHHP-UHFFFAOYSA-N
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Description

n-Ethyl-2-(propylsulfonyl)cyclohexan-1-amine is a cyclohexane derivative featuring an ethyl-substituted amine group at position 1 and a propylsulfonyl group at position 2. The sulfonyl moiety (R-SO₂-) is strongly electron-withdrawing, which reduces the basicity of the adjacent amine and enhances the compound’s polarity. Comparisons with analogous compounds (e.g., cyclohexan-1-amine derivatives with piperazinyl, phosphoryl, or aromatic substituents) are critical to infer its properties and reactivity .

Properties

Molecular Formula

C11H23NO2S

Molecular Weight

233.37 g/mol

IUPAC Name

N-ethyl-2-propylsulfonylcyclohexan-1-amine

InChI

InChI=1S/C11H23NO2S/c1-3-9-15(13,14)11-8-6-5-7-10(11)12-4-2/h10-12H,3-9H2,1-2H3

InChI Key

FLGZUUGHVBSHHP-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1CCCCC1NCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Ethyl-2-(propylsulfonyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with ethylamine and propylsulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH, and using appropriate solvents and catalysts to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for efficiency and yield, and involves the use of industrial-grade equipment and materials .

Chemical Reactions Analysis

Types of Reactions: n-Ethyl-2-(propylsulfonyl)cyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

n-Ethyl-2-(propylsulfonyl)cyclohexan-1-amine has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Ethyl-2-(propylsulfonyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Effects on Physicochemical Properties

Sulfonyl vs. Piperazinyl Groups
  • Example Compound: (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine (MW: 197.3 g/mol, m/z 198 [M + H]+ ). In contrast, the propylsulfonyl group in n-Ethyl-2-(propylsulfonyl)cyclohexan-1-amine would reduce basicity (pKa ~5-7 for sulfonamides) and increase hydrophilicity due to the polar sulfonyl group.
Sulfonyl vs. Phosphoryl Groups
  • Example Compound: Isopropyl S-2 dimethylethylammonium ethylphosphonothiolate iodide (C₁₁H₂₇INO₂PS ). Phosphoryl groups (R-PO-) are less electron-withdrawing than sulfonyl groups, resulting in higher amine basicity. Sulfonyl derivatives are more resistant to hydrolysis compared to phosphoryl analogs, making them preferable in stable drug formulations.
Sulfonyl vs. Aromatic Substituents
  • Example Compound : N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine (MW: 297.5 g/mol, 99% ee ).
    • Aromatic substituents (e.g., naphthyl) enhance lipophilicity and π-π stacking interactions, whereas sulfonyl groups improve aqueous solubility.
    • The sulfonyl group may also confer metabolic stability compared to aromatic amines, which are prone to oxidative degradation.
Analytical Characterization
Compound Name Molecular Formula MS (m/z [M + H]+) Key NMR Features (δ, ppm)
This compound* C₁₁H₂₃NO₂S 242 (calculated) δ 3.1–3.3 (m, SO₂CH₂), δ 2.8–3.0 (NCH₂)
(1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine C₁₁H₂₃N₃ 198 δ 2.6–2.8 (m, piperazine CH₂), δ 1.2–1.5 (cyclohexane)
N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine C₂₀H₂₇N 298 δ 7.8–8.2 (naphthyl H), δ 2.9 (NCH(CH₃)₂)

*Inferred data based on structural analogs.

Biological Activity

n-Ethyl-2-(propylsulfonyl)cyclohexan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C13H27N1O2SC_{13}H_{27}N_{1}O_{2}S. Its structure features a cyclohexane ring substituted with an ethyl group, a propylsulfonyl group, and an amine functional group, which are critical for its biological interactions.

Research indicates that this compound may exhibit several mechanisms of action:

  • Orexin Receptor Modulation : Similar compounds have been studied for their ability to act as agonists at orexin receptors, which are involved in regulating arousal, wakefulness, and appetite. This suggests potential applications in sleep disorders and metabolic conditions .
  • Inhibition of Enzymatic Activity : Compounds with similar sulfonamide structures have shown efficacy in inhibiting lysyl oxidase (LOX), an enzyme critical for collagen and elastin cross-linking. This inhibition can impact tumor growth and fibrosis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Orexin Receptor AgonismModulates sleep-wake cycles
LOX InhibitionDelays tumor growth through extracellular matrix modulation
Anti-inflammatoryPotential effects on inflammatory pathways

Case Studies

Case Study 1: Orexin Receptor Agonism

A study investigating the effects of similar compounds on orexin receptors demonstrated that these compounds could promote wakefulness in animal models. The study highlighted the potential for developing treatments for narcolepsy and other sleep disorders .

Case Study 2: Lysyl Oxidase Inhibition

In another investigation, researchers explored sulfonamide derivatives' role in inhibiting LOX activity. The findings suggested that these compounds could significantly reduce tumor growth in xenograft models by altering the tumor microenvironment .

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound analogs to enhance their biological efficacy. These investigations revealed:

  • Enhanced Selectivity : Modifications to the sulfonamide group improved selectivity for specific receptor subtypes.
  • Increased Potency : Certain analogs exhibited increased potency in biological assays, suggesting a promising avenue for drug development.

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